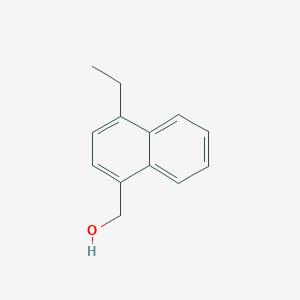

(4-Ethylnaphthalen-1-yl)methanol

Description

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(4-ethylnaphthalen-1-yl)methanol |

InChI |

InChI=1S/C13H14O/c1-2-10-7-8-11(9-14)13-6-4-3-5-12(10)13/h3-8,14H,2,9H2,1H3 |

InChI Key |

OUMULWHRMXBMGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)CO |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Research

Synthetic Cannabinoids and Receptor Interaction

JWH-210 is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Its affinity for these receptors makes it a valuable tool in pharmacological studies aimed at understanding the endocannabinoid system. Research has indicated that compounds like JWH-210 can produce effects similar to those of natural cannabinoids, which can be useful in exploring therapeutic applications such as pain relief, appetite stimulation, and anti-inflammatory effects .

Case Studies on Metabolism and Effects

A study investigating the metabolic pathways of JWH-210 utilized human liver microsomes to analyze its biotransformation. The findings revealed that JWH-210 undergoes extensive metabolism, producing various metabolites that may have different pharmacological properties compared to the parent compound. This information is crucial for understanding the drug's efficacy and safety profile in potential therapeutic contexts .

Toxicological Studies

Detection and Analysis in Biological Samples

The increasing prevalence of synthetic cannabinoids like JWH-210 in recreational drug use has led to enhanced interest in their detection and quantification in biological samples. Advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to identify JWH-210 and its metabolites in biological fluids, aiding forensic toxicology .

Epidemiological Insights

Epidemiological studies have documented the prevalence and effects of synthetic cannabinoids, including JWH-210. These studies often focus on understanding the patterns of use, associated health risks, and the clinical implications of exposure to these substances. The data collected can inform public health strategies and regulatory policies regarding synthetic cannabinoids .

Environmental Impact Studies

Research on Persistence and Degradation

The environmental impact of synthetic cannabinoids is an emerging area of research. Studies have assessed the persistence of JWH-210 in various environmental matrices, including water and soil. Understanding its degradation pathways is essential for evaluating its ecological risks and developing strategies for mitigating contamination from wastewater sources .

Data Summary Table

Comparison with Similar Compounds

Structural and Physical Properties

The ethyl substituent distinguishes (4-Ethylnaphthalen-1-yl)methanol from analogs with smaller alkyl groups or halogens. Key comparisons are summarized below:

*Estimated based on molecular formula and analogs.

Key Observations :

- Lipophilicity : The ethyl group increases hydrophobicity compared to methyl or unsubstituted derivatives, reducing aqueous solubility but enhancing organic solvent compatibility.

- Thermal Stability : Larger alkyl groups (e.g., ethyl) may lower melting/boiling points slightly compared to halogens (e.g., Cl) due to weaker intermolecular forces.

- Crystallography: Naphthalen-1-ylmethanol exhibits bond angles such as C7–C8–C9 at 120° and torsional angles influenced by the hydroxymethyl group (). Substitutions like ethyl may distort these angles due to steric effects.

Preparation Methods

Method Overview (from Reference)

- Starting Material: Naphthalen-1-yl acetate

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Carbon disulfide (CS2)

- Procedure:

- AlCl3 (3 g, 0.023 mol) is suspended in 30 mL CS2 in a two-necked flask with reflux condenser.

- Naphthalen-1-yl acetate (2 g, 0.0107 mol) is added dropwise.

- The mixture is refluxed gently for 1 hour.

- CS2 is distilled off, and the residue is heated at 140 °C for 2 hours.

- The reaction mixture is cooled and decomposed with 1:1 HCl and water.

- Workup with ethyl acetate extraction, drying over sodium sulfate, and concentration.

- Purification by silica gel column chromatography yields 4-ethylnaphthalen-1-ol.

- Yield: Approximately 62% after catalytic hydrogenation of acetyl intermediates.

- Characterization: IR, ^1H NMR, ^13C NMR, and HRMS confirm structure.

This method utilizes a Friedel-Crafts type acylation followed by hydrogenation to introduce the ethyl group at the 4-position and generate the hydroxyl group at the 1-position.

Conversion of 4-Ethylnaphthalen-1-ol to this compound

While direct literature data on the exact conversion to this compound is limited, analogous preparation of related naphthalenyl methanols provides a reliable synthetic blueprint.

Analogous Preparation of Naphthalen-1-yl-phenyl-methanol (Reference)

- Starting Material: Naphthalen-1-yl-phenyl-methanone

- Reduction Agent: Sodium borohydride (NaBH4)

- Solvent: Ethanol

- Procedure:

- Dissolve naphthalen-1-yl-phenyl-methanone in ethanol, cool to 0 °C.

- Add NaBH4 portion-wise.

- Stir at room temperature for 2 hours.

- Quench with ice, remove volatiles under reduced pressure.

- Extract with ethyl acetate, wash with water and brine.

- Dry over sodium sulfate, filter, and concentrate to obtain naphthalen-1-yl-phenyl-methanol.

- Yield: 76%

- Characterization: Melting point, IR, TLC monitoring.

By analogy, the 4-ethylnaphthalen-1-ol can be first converted to the corresponding aldehyde or ketone at the 1-position (e.g., 4-ethylnaphthalen-1-ylmethanone), which is then reduced by sodium borohydride to yield this compound.

Summary of Preparation Methods in a Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Naphthalen-1-yl acetate | AlCl3, CS2, reflux, then 140 °C heating, acidic workup | 4-Ethylnaphthalen-1-ol | ~62 | Friedel-Crafts acylation + hydrogenation |

| 2 | 4-Ethylnaphthalen-1-ol | Oxidation to aldehyde/ketone (not detailed) | 4-Ethylnaphthalen-1-ylmethanone | - | Intermediate step (inferred) |

| 3 | 4-Ethylnaphthalen-1-ylmethanone | NaBH4 reduction in ethanol, 0 °C to rt, 2 h | This compound | ~75 | Reduction of carbonyl to alcohol |

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Column chromatography over silica gel with petroleum ether/ethyl acetate mixtures.

- Characterization: IR spectroscopy (hydroxyl, aromatic C-H, C=O stretching), ^1H and ^13C NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification.

Research Findings and Notes

- The use of aluminum chloride in carbon disulfide is effective for selective Friedel-Crafts acylation on naphthalenyl esters to introduce ethyl substituents.

- Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) converts acetyl intermediates to ethyl-substituted naphthols with good yields.

- Sodium borohydride is a mild and selective reducing agent suitable for converting aryl ketones to corresponding alcohols without affecting aromatic rings.

- The reaction conditions (temperature, solvent, reagent equivalents) are critical for optimizing yield and minimizing side products.

- Purification by silica gel chromatography is essential to isolate the desired product with high purity.

Q & A

Q. What are the common synthetic routes for (4-Ethylnaphthalen-1-yl)methanol?

this compound can be synthesized via condensation and reduction pathways. A typical approach involves:

- Step 1 : Formation of a naphthalene-derived ketone (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂ as a catalyst .

- Step 2 : Condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH) to form α,β-unsaturated ketones .

- Step 3 : Reduction of the ketone to the alcohol using agents like sodium borohydride or biocatalytic methods (e.g., Daucus carota cells for enantioselective reduction) . Purification often involves recrystallization from ethanol or chromatography .

Q. How is this compound characterized in research settings?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl and ethyl group positions; IR to identify O-H stretches (~3200–3600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks (e.g., O–H···O interactions in naphthalene derivatives) .

- Chromatography : HPLC or GC-MS to assess purity and enantiomeric excess .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Enantioselective synthesis challenges include controlling stereochemistry at the benzylic alcohol. Effective strategies:

- Biocatalysis : Use of plant cells (e.g., Daucus carota) or engineered enzymes for stereospecific reduction of ketone precursors, achieving >90% enantiomeric excess (ee) under optimized pH and temperature .

- Chiral Auxiliaries : Employ Evans oxazolidinones or Corey catalysts to direct reduction .

- Reaction Monitoring : In-situ FTIR or chiral HPLC to track ee and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or cytotoxic data may arise from:

- Structural Variability : Substituent effects (e.g., chloro vs. ethyl groups) altering hydrophobicity and target binding .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous), pH, or microbial strains . Methodological Solutions :

- SAR Studies : Systematically modify substituents and compare bioactivity trends .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .

Q. What experimental designs assess environmental impacts of this compound?

Key considerations for ecotoxicology studies:

- Degradation Pathways : Aerobic/anaerobic biodegradation assays using OECD 301/302 protocols to estimate half-lives .

- Aquatic Toxicity : Acute toxicity tests on Daphnia magna or algae (OECD 202/201) to determine LC₅₀/EC₅₀ values .

- Bioaccumulation : LogP measurements and BCF (bioconcentration factor) calculations .

- Mitigation Strategies : Evaluate green chemistry approaches (e.g., biocatalytic synthesis to reduce waste) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.